2-Bromo-3-methylbutanal
Overview
Description
2-Bromo-3-methylbutanal is an organic compound with the chemical formula C5H9BrO. It is a member of the butyraldehyde family and is characterized by the presence of a bromine atom and a methyl group attached to the butanal structure. This compound is known for its pungent odor and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylbutanal can be synthesized through several methods. One common method involves the reaction of 2-bromo-3-methyl-1-butanol with sulfuric acid, which leads to the formation of bromo-3-methylacetic acid. The target product, this compound, is then obtained by dehydration treatment .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methylbutanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-Bromo-3-methylbutanoic acid.
Reduction: 2-Bromo-3-methylbutanol.
Substitution: Products vary depending on the nucleophile used, such as 2-hydroxy-3-methylbutane when reacted with sodium hydroxide.
Scientific Research Applications
2-Bromo-3-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylbutanal involves its reactivity due to the presence of the bromine atom and the aldehyde group. The bromine atom makes the compound susceptible to nucleophilic substitution, while the aldehyde group can undergo oxidation and reduction reactions. These properties make it a versatile compound in various chemical processes .
Comparison with Similar Compounds
2-Bromo-3-methylbutane: Similar structure but lacks the aldehyde group.
3-Bromo-2-methylbutanal: Similar but with different positioning of the bromine and methyl groups.
2-Bromo-3-methylbutanoic acid: Oxidized form of 2-Bromo-3-methylbutanal.
Uniqueness: this compound is unique due to its combination of a bromine atom and an aldehyde group, which imparts distinct reactivity and versatility in chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-bromo-3-methylbutanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(2)5(6)3-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXPYXVGFLQQIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455334 | |
Record name | 2-Bromo-3-methylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64932-36-1 | |
Record name | 2-Bromo-3-methylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-methylbutanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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